N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Overview
Description
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H17NO3S This compound is characterized by the presence of a biphenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This process uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The biphenyl and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Biphenylyl)-2-(methylsulfanyl)benzamide: Shares a similar core structure but lacks the methoxy group.
Benzimidazole derivatives: Possess similar biological activities and are used in medicinal chemistry.
Uniqueness
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to the combination of its biphenyl, methoxy, and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(2-phenylphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-26-22-16-18(28-2)12-13-20(22)23(25)24-14-15-27-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFCOXSLRWQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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